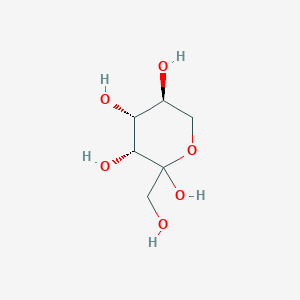![molecular formula C10H18O4 B13814163 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine CAS No. 38737-49-4](/img/structure/B13814163.png)
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes a dioxane ring system with four methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethyl-1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Hexahydro-2,2,3,3-tetramethyl[1,4]dioxino[2,3-b]-1,4-dioxin
- 2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the stability of its dioxane ring system. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
38737-49-4 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-4a,6,7,8a-tetrahydro-[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C10H18O4/c1-9(2)10(3,4)14-8-7(13-9)11-5-6-12-8/h7-8H,5-6H2,1-4H3 |
InChIキー |
DKDKQWHTKRTRMX-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC2C(O1)OCCO2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


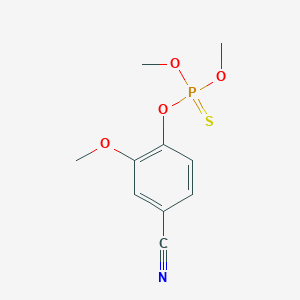
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)

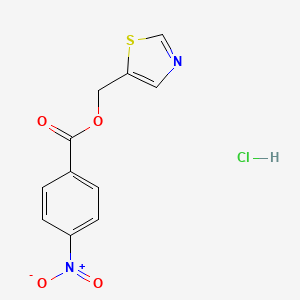
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
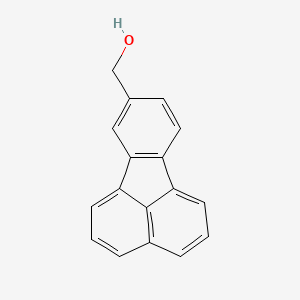
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
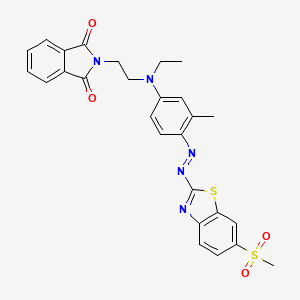
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
